molecular formula C8H10N2O3 B3025222 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid CAS No. 133458-10-3

2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid

Cat. No.: B3025222
CAS No.: 133458-10-3
M. Wt: 182.18 g/mol
InChI Key: QNRFOQQFZTZWRS-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic Acid ( 133458-10-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and materials science . The compound, with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol, serves as a versatile synthon for constructing more complex molecular architectures, particularly those incorporating the privileged 4,6-dimethylpyrimidine scaffold . This scaffold is frequently explored in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its mechanism of action is application-specific, often functioning as a key linker or functional group that influences the overall physicochemical properties, bioavailability, and binding characteristics of the target molecule. Recent research into structurally similar pyrimidine-oxy-acetate derivatives highlights their utility in synthesizing novel compounds with potential for non-linear optics (NLO) and as subjects for advanced computational studies like Density Functional Theory (DFT) . As a dedicated research chemical, it is an essential tool for synthetic chemists developing new therapeutic agents, advanced materials, and chemical probes. The product is provided with comprehensive quality documentation, including NMR, HPLC, and LC-MS data, to ensure reliability and reproducibility in your research workflows . This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRFOQQFZTZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidine ring is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pH, and other parameters to maintain optimal conditions.

Scientific Research Applications

Chemical Synthesis

The compound serves as an essential building block in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the acetic acid moiety can be replaced by other nucleophiles, leading to the formation of more complex molecules.
  • Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or other oxidized derivatives, while reduction reactions can yield corresponding alcohols or amines.

Table 1: Summary of Chemical Reactions Involving 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid

Reaction TypeProductsCommon Reagents
Nucleophilic SubstitutionVarious substituted derivativesAmines, thiols, alcohols
OxidationCarboxylic acidsKMnO4, CrO3
ReductionAlcoholsLiAlH4, NaBH4

Biological Research

In biological contexts, this compound has shown potential as a modulator of enzyme activity and cellular signaling pathways. Its mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This property is useful in drug discovery and development for targeting diseases where enzyme activity is dysregulated.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its derivatives have been explored for:

  • Antiviral Activity : Research indicates that pyrimidine derivatives exhibit antiviral properties, potentially offering new avenues for treating viral infections .
  • Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their anti-inflammatory activities, suggesting its utility in treating conditions characterized by inflammation.

Case Studies

Several studies have documented the applications of this compound in various contexts:

  • Antiviral Research : A study demonstrated that pyrimidine derivatives could inhibit HIV replication. The research highlighted the potential of compounds like this compound in developing antiviral therapies .
  • Enzyme Modulation : Another investigation focused on the compound's ability to modulate enzyme activity related to metabolic pathways. Results indicated that it could effectively alter enzyme kinetics and provide insights into metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related pyrimidine-acetic acid derivatives is provided below, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid 133458-10-3 C₈H₁₀N₂O₃ 182.18 4,6-dimethylpyrimidine, acetic acid ether Lab reagent, crystallography studies
2-((5-Bromopyrimidin-2-yl)oxy)acetic acid 270912-79-3 C₆H₅BrN₂O₃ 245.02 5-bromopyrimidine, acetic acid ether Potential halogenated intermediate
Ambrisentan N/A C₂₂H₂₂N₂O₄ 378.42 4,6-dimethylpyrimidine, diphenylpropanoic acid Pharmaceutical (endothelin receptor antagonist)
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid 1342546-72-8 C₁₂H₁₈N₂O₂ 222.28 Sec-butyl substituent, acetic acid Agrochemical intermediate
2-(2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid 933687-60-6 C₈H₁₁N₃O₂ 181.19 Amino group at pyrimidine-2-position Bioactive intermediate
4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid (1/1) N/A C₁₆H₁₈N₄O₄ 330.34 Methoxy groups, indole-acetic acid co-crystal Supramolecular chemistry, hydrogen bonding

Key Findings:

Substituent Effects: Methyl vs. Methoxy Groups: The methyl groups in this compound enhance lipophilicity compared to methoxy-substituted analogs (e.g., 4,6-Dimethoxypyrimidin-2-amine), which may improve membrane permeability but reduce solubility .

Functional Group Modifications: Acetic Acid vs. Propanoic Acid: Ambrisentan replaces the acetic acid group with a diphenylpropanoic acid chain, significantly increasing molecular weight and enabling pharmaceutical activity as an endothelin receptor antagonist . Amino vs.

Supramolecular Behavior :

  • Co-crystals like 4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid exhibit cyclic R₂²(8) hydrogen-bonding motifs, which stabilize crystal packing. In contrast, the methylated parent compound may favor hydrophobic interactions over specific hydrogen bonds .

Applications :

  • Pharmaceuticals : Ambrisentan demonstrates how pyrimidine-acetic acid scaffolds can be optimized for drug development .
  • Agrochemicals : Bulky substituents (e.g., sec-butyl in CAS 1342546-72-8) improve stability in pesticidal applications .

Biological Activity

2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid is a compound characterized by its unique structure, which combines a pyrimidine ring with dimethyl substitutions and an acetic acid moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating cellular functions and signal transduction pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing the pyrimidine structure have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Moderate activity was observed against Escherichia coli and Staphylococcus aureus.
  • The introduction of substituents such as methyl or methoxy groups influenced the activity profile, with some modifications leading to enhanced antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
3eE. coliModerate
3hS. aureusModerate
3mP. aeruginosaModerate
3dC. albicansHigh

Anticancer Activity

The anticancer potential of compounds derived from or related to this compound has also been investigated. For example, certain derivatives have shown selective inhibition of FGFR4 kinase, which is implicated in various cancers including hepatocellular carcinoma (HCC).

In vitro studies demonstrated that some compounds exhibited strong anti-proliferative effects against HCC cell lines, suggesting that structural modifications could enhance selectivity and efficacy against cancer cells .

Table 2: Inhibitory Activity Against FGFR Kinases

CompoundFGFR Kinase Inhibition (IC50 nM)Selectivity Ratio (FGFR4/FGFR1-3)
6O75.3398 - 664
6A1901.5 - 8

Case Studies

  • Antimicrobial Screening : A study screened various derivatives for their antimicrobial properties against common pathogens. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced activity against E. coli and S. aureus, highlighting the importance of structural modifications in developing effective antimicrobial agents .
  • Cancer Cell Line Testing : Another investigation focused on the anticancer properties of a series of pyrimidine derivatives. Results showed that certain compounds significantly inhibited the growth of HCC cell lines in vitro, with promising selectivity for FGFR4 over other kinases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid?

  • Methodology : The compound is synthesized via condensation reactions. A typical route involves refluxing 2-hydrazino-4,6-dimethylpyrimidine with a carboxylic acid derivative (e.g., dehydroacetic acid) in ethanol, followed by rearrangement in acetic acid to yield intermediates. Purification is achieved via recrystallization or column chromatography . Alternative routes include coupling reactions with aryl/heteroaryl hydrazines under acidic conditions (ethanol/HCl or ethanol/AcOH with sodium acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and purity.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the R_2$$^2(8) motif is frequently observed in hydrogen-bonded adducts .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretches near 1700 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/particulates.
  • Storage : Store in sealed containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How can solvent selection and reaction conditions optimize synthesis yield?

  • Methodology :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in coupling steps.
  • Catalysis : Acidic conditions (e.g., concentrated HCl) accelerate hydrazine coupling, while sodium acetate buffers moderate pH for intermediate stability .
  • Reflux Time : Extended reflux durations (6–12 hours) improve intermediate formation but require monitoring via TLC to prevent decomposition .

Q. How are hydrogen-bonding ambiguities resolved in crystallographic studies?

  • Methodology :

  • Software Tools : SHELXL refines anisotropic displacement parameters and hydrogen atom positions. ORTEP-III (via WinGX) visualizes anisotropic ellipsoids and validates hydrogen bonds (e.g., O–H···N interactions at ~2.7–2.9 Å) .
  • Validation Metrics : Check R-factors (< 0.05) and data-to-parameter ratios (> 15:1) to ensure model accuracy .

Q. What experimental strategies address contradictions in biological activity data across derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyrimidine methyl groups) and assay bioactivity (e.g., enzyme inhibition).
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects, while molecular docking (e.g., AutoDock) evaluates binding affinities to target proteins .

Q. How can computational methods predict stacking interactions in co-crystals?

  • Methodology :

  • π-π Stacking Analysis : Use Mercury Software to measure interplanar distances (3.5–4.0 Å) between pyrimidine rings and aromatic systems.
  • Hydrogen-Bond Networks : Identify R_2$$^2(8) motifs and validate via Cambridge Structural Database (CSD) comparisons .

Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data?

  • Methodology :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions and HKLF5 data.
  • High-Resolution Data : Optimize crystal growth (e.g., vapor diffusion) to achieve resolutions < 1.0 Å, reducing model bias .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratio) .
  • Crystallography Workflow : Data collection → SHELXD/SHELXE phasing → SHELXL refinement → ORTEP visualization .
  • Safety Compliance : Align with GHS standards (e.g., H302: harmful if swallowed) and document risk assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid

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